N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
Description
This compound is a multifunctional acetamide derivative featuring a benzo[d]oxazolone core linked to a hydroxyethyl bridge substituted with furan-2-yl and furan-3-yl groups. The benzo[d]oxazolone moiety is known for its role in binding to the translocator protein (TSPO), a biomarker for neuroinflammation, while the furan substituents may modulate solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c22-17(10-21-14-4-1-2-5-15(14)27-18(21)23)20-12-19(24,13-7-9-25-11-13)16-6-3-8-26-16/h1-9,11,24H,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXDSBZKAPGYHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that has drawn attention due to its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields of research.
Chemical Structure and Synthesis
The compound features a complex structure that includes furan rings, a hydroxyethyl group, and an oxobenzoxazole moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of Hydroxyethyl Intermediate : This can be achieved by reacting furan derivatives with ethylene oxide under basic conditions.
- Coupling with Oxobenzoxazole : The hydroxyethyl intermediate is coupled with 2-oxobenzo[d]oxazole using coupling agents like EDCI and DMAP in an organic solvent.
The molecular formula for the compound is with a molecular weight of 342.36 g/mol.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, such as enzymes or receptors. The presence of the hydroxyethyl group and furan moieties enhances binding affinity through hydrogen bonding and π-stacking interactions.
Antioxidant Activity
Research indicates that compounds containing furan rings often exhibit antioxidant properties. Studies have shown that derivatives with similar structures can scavenge free radicals effectively, suggesting that this compound may also possess significant antioxidant activity.
Enzyme Inhibition
Preliminary studies suggest that the compound may act as an inhibitor for various enzymes, including:
- Tyrosinase : Compounds related to this structure have demonstrated inhibition of tyrosinase activity, which is crucial in melanin biosynthesis. For instance, related benzoxazole derivatives have shown IC50 values in the low micromolar range, indicating potential for skin-whitening applications.
Study on Cytotoxicity
A study evaluated the cytotoxic effects of related compounds on B16F10 melanoma cells. The results indicated that while some derivatives exhibited weak cytotoxicity at higher concentrations, they generally did not affect cell viability significantly at lower doses after 48 hours of treatment.
Antimicrobial Activity
In another investigation, related compounds were tested for antimicrobial properties against various pathogens. The findings suggested that modifications to the furan and oxobenzoxazole moieties could enhance antimicrobial efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their synthesis, physicochemical properties, and biological activities:
PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)
- Structural Similarities : Contains the 2-oxobenzo[d]oxazol-3(2H)-yl acetamide backbone.
- Functional Differences: PBPA incorporates a bis(pyridinylmethyl)amino group, enhancing its chelation capacity for radiolabeling (e.g., SPECT imaging) compared to the furan-containing target compound .
- Pharmacological Application: Designed as a TSPO-selective SPECT ligand, demonstrating higher specificity for neuroinflammatory targets than non-chelating analogs .
NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)
- Structural Similarities : Shares the benzo[d]oxazolone-acetamide scaffold.
- Key Distinctions : Substituted with a naphthalene group instead of furans, improving lipophilicity and blood-brain barrier penetration .
- Advantages : Exhibits low intersubject variability in TSPO binding and favorable metabolic stability in preclinical models .
Thiazol-Based Acetamides (e.g., 2c–2f from )
- General Structure : 2-(4-methyl-2-oxothiazol-3(2H)-yl)-N-arylacetamides.
- Comparison :
Furan-Containing Acetamides (e.g., N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide)
- Structural Overlap : Includes a furan-2-ylmethyl group.
- Applications: Anticonvulsant and antimicrobial activities reported for related furan-acetamides .
Comparative Data Table
Pharmacological and Industrial Relevance
- Neuroinflammation Imaging : Benzo[d]oxazolone derivatives (e.g., NBMP) are prioritized for TSPO targeting due to their metabolic stability, whereas furan-containing analogs may face faster clearance .
- Antimicrobial Potential: Furan-acetamides () suggest the target compound could be repurposed for infectious disease research, though empirical data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
